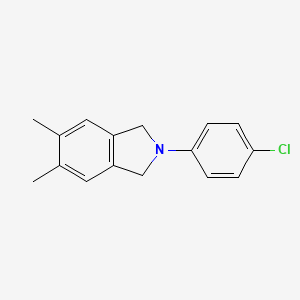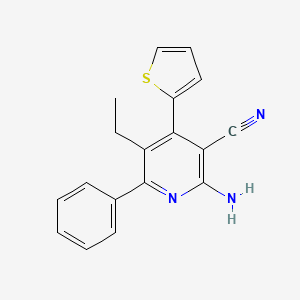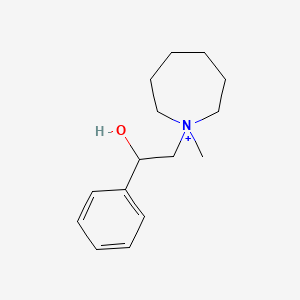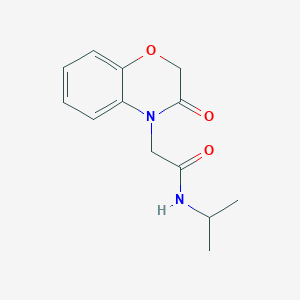
N-(Adamantan-1-YL)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Adamantan-1-YL)-9H-xanthene-9-carboxamide is a compound that features an adamantane group attached to a xanthene carboxamide structure. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while xanthene is a tricyclic aromatic compound. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-YL)-9H-xanthene-9-carboxamide typically involves the reaction of 1-adamantylamine with 9H-xanthene-9-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-YL)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic xanthene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated xanthene derivatives.
Scientific Research Applications
N-(Adamantan-1-YL)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a molecular probe due to its unique structural properties.
Medicine: Explored for its antiviral and anticancer properties, leveraging the stability and bioactivity of the adamantane group.
Mechanism of Action
The mechanism of action of N-(Adamantan-1-YL)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The adamantane group is known to interact with lipid membranes, potentially disrupting viral replication or cancer cell proliferation. The xanthene moiety can intercalate with DNA, affecting transcription and replication processes. These interactions result in the compound’s bioactivity and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
N-(Adamantan-1-YL)-benzamide: Similar structure but with a benzamide instead of a xanthene carboxamide.
N-(Adamantan-1-YL)-acetamide: Features an acetamide group, offering different reactivity and bioactivity profiles.
N-(Adamantan-1-YL)-4-[(adamantan-1-yl)sulfamoyl]benzamide: A more complex structure with additional functional groups, providing unique properties.
Uniqueness
N-(Adamantan-1-YL)-9H-xanthene-9-carboxamide stands out due to the combination of the adamantane and xanthene structures. This unique combination imparts both stability and reactivity, making it a versatile compound for various applications. Its ability to interact with biological membranes and DNA also sets it apart from other similar compounds, highlighting its potential in medicinal chemistry and drug development.
Properties
Molecular Formula |
C24H25NO2 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C24H25NO2/c26-23(25-24-12-15-9-16(13-24)11-17(10-15)14-24)22-18-5-1-3-7-20(18)27-21-8-4-2-6-19(21)22/h1-8,15-17,22H,9-14H2,(H,25,26) |
InChI Key |
FTIOUOXXICSRTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Allyloxy)phenyl]-9-bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11586660.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11586661.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B11586669.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586670.png)

![4-oxo-4-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}butanoic acid](/img/structure/B11586679.png)

![Methyl 2-{4-[acetyl(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11586689.png)
![N-(3,4-dimethylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B11586690.png)
![6-(hexylamino)-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11586693.png)
![methyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11586707.png)

![2-[3-(Dimethylamino)propyl]-1-(4-ethoxy-3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11586718.png)
